Unique Negative Allosteric Modulator (NAM) Activity at β2AR Versus Orthosteric Quinazoline-2,4-diamines Lacking β2AR Allosteric Activity
6-Bromo-N2-phenylquinazoline-2,4-diamine (AS408) acts as a negative allosteric modulator (NAM) at the β2-adrenergic receptor, reducing agonist-stimulated G-protein activation and β-arrestin recruitment with a pKB of 6.8 in [35S]GTPγS binding assays [1]. In contrast, the non-brominated analog N2-phenylquinazoline-2,4-diamine shows no detectable β2AR allosteric modulation; its reported activity is limited to weak NF-κB inhibition with an IC50 > 29.9 µM (>29,900 nM) [2]. N4-benzyl-N2-phenylquinazoline-2,4-diamine, another structural analog, functions as a competitive orthosteric cruzain protease inhibitor (Ki = 1.4 µM) with no β2AR activity reported [3]. The functional consequence of AS408's NAM activity was confirmed in both cAMP accumulation and β-arrestin recruitment assays, where AS408 shifted norepinephrine concentration-response curves rightward, indicating decreased agonist potency [4].
| Evidence Dimension | Pharmacological activity at β2-adrenergic receptor (negative allosteric modulation) |
|---|---|
| Target Compound Data | pKB = 6.8 ([35S]GTPγS binding assay); rightward shift of norepinephrine cAMP and β-arrestin curves |
| Comparator Or Baseline | N2-phenylquinazoline-2,4-diamine (CAS 2378521-26-5 des-bromo analog): IC50 > 29,900 nM at NF-κB, no β2AR NAM activity; N4-benzyl-N2-phenylquinazoline-2,4-diamine: Ki = 1.4 µM at cruzain, no β2AR activity |
| Quantified Difference | Target compound: pKB = 6.8 (~158 nM functional affinity equivalent) for β2AR NAM; comparator: no detectable β2AR allosteric modulation (activity > 29,900 nM at unrelated target). Approximate > 189-fold selectivity window for β2AR NAM over comparator's NF-κB activity. |
| Conditions | [35S]GTPγS binding assays using β2AR-expressing membranes; cAMP accumulation (GloSensor) and β-arrestin-2 recruitment (β-galactosidase complementation) in HEK293 cells; X-ray crystallography at 3.1 Å resolution |
Why This Matters
Procurement of the 6-bromo derivative is essential for β2AR allosteric modulation research — non-brominated analogs lack this pharmacological activity entirely, making them functionally inert for GPCR allosteric probe studies.
- [1] ProbeChem. AS408 β2AR Modulator: pKB = 6.8 (negative allosteric modulator for both G-protein activation and arrestin recruitment). Available at: https://probechem.cn/target_AdrenergicReceptor-1.html View Source
- [2] BindingDB. BDBM49173: N2-phenylquinazoline-2,4-diamine hydrochloride; IC50 > 2.99E+4 nM at NF-κB. Available at: https://bindingdb.org/bind/primarysearch_ki View Source
- [3] Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors. N4-benzyl-N2-phenylquinazoline-2,4-diamine: Ki = 1.4 μM. University of Melbourne, 2021. View Source
- [4] Liu X, Kaindl J, Korczynska M, et al. An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor. Nat Chem Biol. 2020;16(7):749-755. Fig. 1e-f: Negative allosteric effect of AS408 on norepinephrine-stimulated β-arrestin recruitment and cAMP accumulation. View Source
